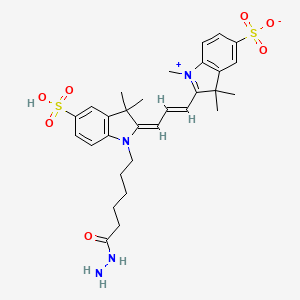
Sulfo-Cy3 hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfo-Cy3 hydrazide is a derivative of Cyanine 3 dye, characterized by the presence of a hydrazine functional group. This compound is known for its enhanced water solubility due to the presence of sulfonate ions. This compound is widely used as a fluorescent dye, with a fluorescence spectrum typically ranging from green to orange wavelengths .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-Cy3 hydrazide involves the reaction of Cyanine 3 dye with hydrazine. The process typically includes the following steps:
Formation of Cyanine 3 Dye: Cyanine 3 dye is synthesized through the condensation of indole derivatives with a suitable aldehyde.
Introduction of Hydrazine Group: The Cyanine 3 dye is then reacted with hydrazine under controlled conditions to introduce the hydrazine functional group, resulting in the formation of this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine 3 Dye: Large-scale synthesis of Cyanine 3 dye using automated reactors.
Hydrazine Functionalization: Introduction of the hydrazine group through controlled addition of hydrazine in industrial reactors, ensuring high yield and purity
化学反応の分析
Types of Reactions: Sulfo-Cy3 hydrazide undergoes several types of chemical reactions, including:
Hydrazone Formation: Reacts with aldehydes and ketones to form hydrazones.
Substitution Reactions: Can participate in substitution reactions with various nucleophiles
Common Reagents and Conditions:
Aldehydes and Ketones: Reacts with these carbonyl compounds in aqueous conditions to form hydrazones.
Nucleophiles: Engages in substitution reactions with nucleophiles under mild conditions
Major Products:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Substituted Derivatives: Resulting from substitution reactions with nucleophiles
科学的研究の応用
Sulfo-Cy3 hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in labeling biomolecules such as proteins and antibodies to track their location and dynamics in biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to visualize cellular and molecular processes.
Industry: Applied in the development of fluorescent sensors and markers for various industrial applications .
作用機序
Sulfo-Cy3 hydrazide can be compared with other similar compounds, such as:
Sulfo-Cyanine 5 Hydrazide: Another fluorescent dye with similar properties but different spectral characteristics.
Sulfo-Cyanine 7 Hydrazide: Offers longer wavelength fluorescence emission compared to this compound
Uniqueness: this compound is unique due to its specific fluorescence spectrum, high water solubility, and ability to form stable hydrazone linkages with carbonyl compounds .
類似化合物との比較
- Sulfo-Cyanine 5 Hydrazide
- Sulfo-Cyanine 7 Hydrazide
- Fluorescein Hydrazide
- Rhodamine Hydrazide .
特性
分子式 |
C30H38N4O7S2 |
|---|---|
分子量 |
630.8 g/mol |
IUPAC名 |
2-[(E,3E)-3-[1-(6-hydrazinyl-6-oxohexyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C30H38N4O7S2/c1-29(2)22-18-20(42(36,37)38)13-15-24(22)33(5)26(29)10-9-11-27-30(3,4)23-19-21(43(39,40)41)14-16-25(23)34(27)17-8-6-7-12-28(35)32-31/h9-11,13-16,18-19H,6-8,12,17,31H2,1-5H3,(H2-,32,35,36,37,38,39,40,41) |
InChIキー |
KPOBKBQVYQSQSR-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


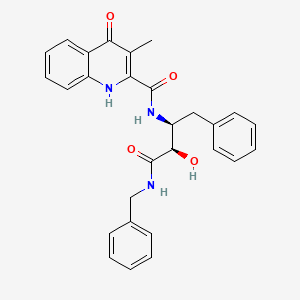
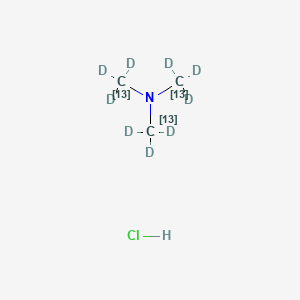
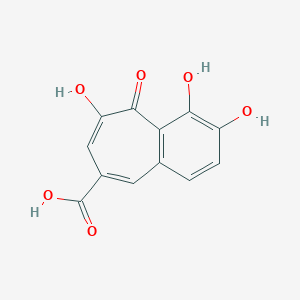
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
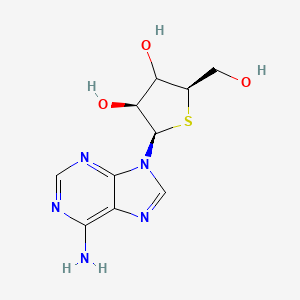

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)

![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
